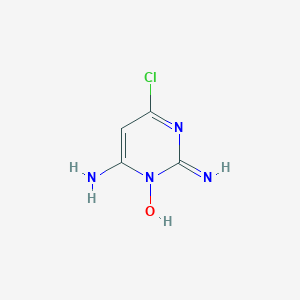

2,6-Diamino-4-chloropyrimidine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYINGSIUJRVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204863 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34960-71-9, 35139-67-4 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34960-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35139-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-chloropyrimidine-3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyrimidine-2,4-diamine 3-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4-chloropyrimidine 1-oxide is a key chemical intermediate, primarily recognized for its role in the synthesis of Minoxidil, a potent antihypertensive agent also widely used for the treatment of alopecia.[1][2] This document provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄O | [3][4] |

| Molecular Weight | 160.56 g/mol | [3][4] |

| CAS Number | 35139-67-4 | [3][4] |

| Appearance | Cream-colored solid | [1] |

| Melting Point | 185 - 189°C (with decomposition) | [1][5] |

| Synonyms | 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, 2,4-Diamino-6-chloropyrimidine 3-N-Oxide, Minoxidil Pyrimidine Oxide Analog, Minoxidil Related Compound A | [4] |

| Storage | 2-8°C in a refrigerator | [4] |

Synthesis and Reactivity

This compound is synthesized through the N-oxidation of its precursor, 2,4-diamino-6-chloropyrimidine.[3] This transformation is a critical step in the production of pyrimidine N-oxide derivatives with therapeutic applications. The resulting N-oxide is a versatile intermediate. For instance, it can be condensed with piperidine to form Minoxidil.[1]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to produce this compound.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results in a research and development setting. Below are summaries of cited experimental procedures.

Synthesis of 2,4-Diamino-6-chloropyrimidine (Precursor)

The precursor for the final product is synthesized from 2,4-diamino-6-hydroxypyrimidine.[6]

-

Chlorination: 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl₃).[6][7] The use of a catalyst such as diisopropylethylamine may be employed in this step.[6]

-

Work-up: Following the reaction, the mixture is carefully quenched, and the product is isolated and purified.

Synthesis of this compound

Multiple oxidizing agents can be used for the N-oxidation of 2,4-diamino-6-chloropyrimidine.

Method 1: Oxidation with Monoperphthalic Acid Magnesium Salt [1]

-

Reaction Setup: 2,4-diamino-6-chloropyrimidine is dissolved in a lower alkanol solvent, such as methanol or ethanol.

-

Oxidation: Monoperphthalic acid magnesium salt is added to the solution.

-

Reaction Conditions: The reaction is carried out at a temperature ranging from room temperature to the boiling point of the solvent, with a preferred range of 30-40°C.

-

Isolation: The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated using standard laboratory techniques.

Method 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide

-

Catalyst: Sodium tungstate is used as a catalyst for the oxidation reaction.

-

Oxidant: Hydrogen peroxide is the oxidizing agent.

-

Reaction: The oxidation of 6-chloropyrimidine-2,4-diamine is carried out in the presence of the sodium tungstate catalyst and hydrogen peroxide. This method is noted for its efficiency and suitability for industrial-scale production.

Method 3: Oxidation using Cobalt Ferrite Nanoparticles and Hydrogen Peroxide [8]

-

Catalyst: Cobalt ferrite (CoFe₂O₄) magnetic nanoparticles are utilized as a heterogeneous reusable catalyst.

-

Reaction Conditions: The N-oxidation of 6-chloro-2,4-diaminopyrimidine is performed using 30% hydrogen peroxide in ethanol under reflux conditions for 60 minutes.

-

Yield: This method has been reported to produce a high yield (95%) of 2,6-diamino-4-chloropyrimidine N-oxide.[8]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques. While specific spectra for this compound are not widely published, standard methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure. A published ¹H NMR spectrum is available for reference.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. Although specific toxicology data is not available for the N-oxide, the precursor, 2,4-diamino-6-chloropyrimidine, is classified as harmful if swallowed and causes skin and eye irritation.[9] Similar precautions should be taken. It is stable under recommended storage temperatures and pressures. In case of fire, water spray, dry chemical, carbon dioxide, or chemical foam are suitable extinguishing media.[9] During combustion, it may produce toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[9]

References

- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 2. Minoxidil - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 35139-67-4 [amp.chemicalbook.com]

- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Structure and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diamino-4-chloropyrimidine 1-oxide, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, physical properties, and various synthetic routes, with a focus on methodologies relevant to industrial and research applications. Detailed experimental protocols for three prominent synthesis methods are provided, alongside a comparative analysis of their yields and reaction conditions. The significance of this compound, particularly as a precursor to the antihypertensive and hair-growth-promoting agent Minoxidil, is also discussed.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial precursor in the synthesis of Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), a potent vasodilator used to treat severe hypertension and androgenetic alopecia.[1][2] The presence of the N-oxide functional group enhances the reactivity of the pyrimidine ring, facilitating nucleophilic substitution of the chlorine atom, a key step in the synthesis of Minoxidil and other derivatives.[3] This guide aims to provide researchers and drug development professionals with a detailed understanding of the structure, properties, and synthesis of this important intermediate.

Chemical Structure and Properties

This compound possesses a pyrimidine core substituted with two amino groups at positions 2 and 6, a chlorine atom at position 4, and an N-oxide at the 1-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35139-67-4 | |

| Molecular Formula | C₄H₅ClN₄O | |

| Molecular Weight | 160.56 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 185 °C (decomposes) | [1][3] |

| Solubility | Sparingly soluble in water | [4] |

| SMILES | Nc1cc(Cl)nc(N)[n+]1[O-] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-oxidation of its precursor, 2,6-diamino-4-chloropyrimidine. Several oxidizing agents and reaction conditions have been reported, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. This section details three prominent methods.

Synthesis via m-Chloroperbenzoic Acid (m-CPBA) Oxidation

This method is a common laboratory-scale procedure for N-oxidation.

Experimental Protocol:

-

Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.

-

Cool the solution to 0-10 °C.

-

Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.

-

Maintain the reaction mixture at 0-10 °C for 4 hours.

-

Filter the resulting solid.

-

Suspend the solid in a 10% sodium hydroxide solution (0.24 mole) and shake for 2 hours.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified this compound.[5]

Yield: 44.7%[5]

Synthesis via Hydrogen Peroxide with Sodium Tungstate Catalyst

This method represents a more industrially scalable and environmentally friendly approach due to the use of hydrogen peroxide as the oxidant.[3]

Experimental Protocol:

-

In a reaction vessel, add 2,4-Diamino-6-chloropyrimidine (3.46 mol) to 2L of methanol.

-

Add sodium tungstate dihydrate (0.034 mol) to the mixture at room temperature.

-

Add 50% hydrogen peroxide (5.19 mol) dropwise to the suspension.

-

Heat the reaction mixture to 70-75°C and maintain for 4-5 hours.

-

After the reaction is complete, cool the mixture to below 20°C.

-

Add water to precipitate the product.

-

Isolate the product by filtration.[3]

Yield: 92%[3]

Synthesis via Monoperphthalic Acid Magnesium Salt

This method, often detailed in patent literature, provides another viable route for the synthesis of the target compound.

Experimental Protocol:

-

Charge a reactor with 110 L of methanol and 11.7 kg of 6-chloro-2,4-diaminopyrimidine.

-

Heat the mixture to 30-40°C with stirring until the solid dissolves.

-

Add 25 kg of magnesium monoperoxyphthalate over 1 hour and 30 minutes, maintaining the temperature at 30-40°C with cooling.

-

After the addition is complete, continue stirring for a specified period to ensure reaction completion.

-

The product is then isolated through standard workup procedures, which may include filtration and washing.[6][7]

Yield: 66.9%[6]

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on various factors, including the scale of production, cost considerations, and environmental regulations. The following table summarizes the key quantitative data for the described methods.

Table 2: Comparison of Synthesis Methods for this compound

| Method | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield |

| Method 3.1 | m-Chloroperbenzoic acid | None | 3A Alcohol / Acetonitrile | 0-10 °C | 44.7%[5] |

| Method 3.2 | Hydrogen Peroxide | Sodium Tungstate | Methanol | 70-75 °C | 92%[3] |

| Method 3.3 | Monoperphthalic acid magnesium salt | None | Methanol | 30-40 °C | 66.9%[6] |

Spectroscopic Data

Role in Drug Development

The primary significance of this compound is its function as a pivotal intermediate in the synthesis of Minoxidil.[3] The N-oxide group activates the C4 position of the pyrimidine ring, facilitating the nucleophilic substitution of the chlorine atom by piperidine to form the final drug substance.[3] Beyond its role as a precursor, some studies have suggested potential antitumor and antimicrobial activities for this class of compounds, indicating a broader potential for future drug discovery efforts.[4]

Visualizations

Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the synthesis section.

Caption: Synthesis of this compound using m-CPBA.

Caption: Tungstate-catalyzed synthesis with hydrogen peroxide.

Caption: Synthesis using monoperphthalic acid magnesium salt.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Minoxidil. This guide has provided a detailed overview of its structure, properties, and various synthetic methodologies. The tungstate-catalyzed oxidation with hydrogen peroxide appears to be the most efficient and scalable method, offering a high yield and utilizing more environmentally benign reagents. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals engaged in the development of pyrimidine-based pharmaceuticals.

References

- 1. This compound | 35139-67-4 [chemicalbook.com]

- 2. This compound CAS#: 35139-67-4 [amp.chemicalbook.com]

- 3. Buy this compound | 35139-67-4 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 35139-67-4|2,6-Diamino-4-chloropyrimidine-1-oxide|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 6-Chloro-pyrimidine-2,4-diamine 3-Oxide (CAS Number: 35139-67-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

The compound identified by CAS number 35139-67-4 is 6-Chloro-pyrimidine-2,4-diamine 3-Oxide . It is a critical intermediate and a known impurity in the synthesis of Minoxidil, a widely used medication for hypertension and androgenic alopecia.[1][2][3]

Synonyms:

-

2,6-Diamino-4-chloropyrimidine 1-Oxide[4]

-

2,4-Diamino-6-chloropyrimidine 3-N-Oxide[4]

-

Minoxidil Related Compound A (USP)[6]

-

Pyrimidine oxide analog (USP)[6]

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄O | [4][5] |

| Molecular Weight | 160.56 g/mol | [1][7] |

| Appearance | Creamish Solid / Pale yellow crystalline powder | [5][8] |

| Melting Point | 193 °C | [9] |

Physicochemical Data

While specific experimental data for 6-Chloro-pyrimidine-2,4-diamine 3-Oxide is limited, the properties of its direct precursor, 2,4-Diamino-6-chloropyrimidine (CAS: 156-83-2), provide valuable context for its behavior.

| Property | 6-Chloro-pyrimidine-2,4-diamine 3-Oxide | 2,4-Diamino-6-chloropyrimidine (Precursor) | Source |

| Solubility | Soluble in polar solvents | Soluble in water, more soluble in ethanol and methanol | [7][10] |

| Purity | 95.04% | 99% Min | [8][10] |

| Water Content (by KF) | 0.21% w/w | Not specified | [8] |

| Sulphated Ash | Not more than 0.2% | Not specified | [8] |

Synthesis and Mechanism of Action

Synthesis

6-Chloro-pyrimidine-2,4-diamine 3-Oxide is synthesized via the oxidation of 2,4-diamino-6-chloropyrimidine. This reaction is a crucial step in the overall synthesis of Minoxidil.

Experimental Protocol: Synthesis of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide

-

Materials:

-

2,4-diamino-6-chloropyrimidine

-

Ethanol

-

40% Peracetic acid in glacial acetic acid

-

Petroleum ether

-

-

Procedure:

-

Suspend 144.5 g of 2,4-diamino-6-chloropyrimidine in 2000 ml of ethanol.

-

Warm the suspension to 35°C with stirring until the majority of the material dissolves (approximately 15 minutes).

-

Cool the mixture to 6°-8°C.

-

At this temperature, add 175 ml of 40% peracetic acid in glacial acetic acid dropwise over 40 minutes.

-

After the addition is complete, continue stirring at 6°-8°C for an additional 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Add 2000 ml of petroleum ether and stir for 1 hour, then let it stand overnight.

-

Filter the separated precipitate, wash with 200 ml of petroleum ether, and dry under reduced pressure to obtain 2,4-diamino-6-chloro-pyrimidine-3-oxide.

-

Recrystallization can be performed to yield an analytically pure product.[9]

-

A novel and industrially scalable synthesis involves the sodium tungstate-catalyzed oxidation of 2,4-diamino-6-chloropyrimidine with hydrogen peroxide, achieving a 92% yield.

Role in Minoxidil Synthesis and Mechanism of Action

6-Chloro-pyrimidine-2,4-diamine 3-Oxide is a key intermediate in the production of Minoxidil. The subsequent reaction with piperidine displaces the chlorine atom to form the final Minoxidil structure.

As an impurity, 6-Chloro-pyrimidine-2,4-diamine 3-Oxide does not have a defined mechanism of action for therapeutic purposes. Its biological effects would be considered in the context of the safety and purity of the final Minoxidil drug product. Minoxidil itself is a potassium channel opener, causing hyperpolarization of cell membranes, which leads to vasodilation.[1][11] It is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1.[11]

Toxicological and Safety Information

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 740 mg/kg bw | [12] |

| LC50 (Fish) | - | - | 956.5 mg/L (96 h) | [12] |

| LC50 (Daphnia magna) | - | - | 13 mg/L (48 h) | [12] |

| EC50 (Algae) | - | - | 6.1 mg/L (96 h) | [12] |

Safety and Handling

GHS Hazard Statements:

-

H200: Unstable explosive[12]

-

H228: Flammable solid[12]

-

H302: Harmful if swallowed[13]

-

H315: Causes skin irritation[13]

-

H319: Causes serious eye irritation[13]

-

H335: May cause respiratory irritation[13]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[12]

-

P264: Wash hands thoroughly after handling.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][13]

-

Use in a well-ventilated area or under a chemical fume hood.[13]

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

Analytical Methods

The analysis of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, as an impurity of Minoxidil, is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Minoxidil and its Impurities

-

Instrumentation:

-

HPLC system with UV detection

-

Reverse-phase C18 column (e.g., Waters Symmetry 4.6 mm x 75 mm x 3.5 µm)[14]

-

-

Mobile Phase: A mixture of methanol and water with 2% acetic acid (35:65 v/v). The mobile phase should be filtered and degassed before use.[14]

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in a small volume of methanol.

-

Dilute to the final volume with the mobile phase to achieve the desired concentration.

-

Filter the solution through a 0.45 µm nylon filter before injection.[14]

-

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area of 6-Chloro-pyrimidine-2,4-diamine 3-Oxide can be compared to a certified reference standard for identification and quantification.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. kmpharma.in [kmpharma.in]

- 6. Minoxidil EP Impurity A | 35139-67-4 | SynZeal [synzeal.com]

- 7. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]

- 8. 2,4-Diamino-6-Chloropyrimidine3-Oxide Online | 2,4-Diamino-6-Chloropyrimidine3-Oxide Manufacturer and Suppliers [scimplify.com]

- 9. prepchem.com [prepchem.com]

- 10. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. Minoxidil - Wikipedia [en.wikipedia.org]

- 12. echemi.com [echemi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. preprints.org [preprints.org]

- 15. ijprs.com [ijprs.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2,6-Diamino-4-chloropyrimidine 1-oxide, a pivotal intermediate in the synthesis of the renowned antihypertensive and hair-growth stimulating agent Minoxidil, has garnered interest for its own potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research. While primarily recognized as a synthetic precursor, preliminary evidence suggests potential roles as an antitumor and antimicrobial agent. This document aims to consolidate existing data, detail relevant experimental methodologies, and elucidate the molecular pathways that may be influenced by this compound, thereby providing a foundational resource for further investigation and drug development endeavors.

Core Identity and Known Roles

This compound (CAS No. 35139-67-4) is a pyrimidine derivative characterized by the presence of two amino groups, a chlorine atom, and an N-oxide functional group. Its most prominent and well-documented role is as a direct precursor in the chemical synthesis of Minoxidil.[1][2][3][4][5] The N-oxide group in its structure is crucial for the subsequent nucleophilic substitution reaction that leads to the formation of Minoxidil.

Beyond its function in synthesis, research has hinted at the intrinsic biological potential of this compound, with studies suggesting it may possess antitumor and antimicrobial properties.[6] However, a detailed understanding of the specific mechanisms underpinning these activities remains an area of active investigation.

Potential Mechanisms of Action

Dihydrofolate Reductase (DHFR) Inhibition

A significant avenue of exploration for the biological activity of pyrimidine derivatives lies in their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. While direct evidence for this compound is still emerging, studies on its derivatives have shown competitive inhibition of DHFR.[7]

The proposed mechanism suggests that the protonated N-oxide group of these derivatives can form a salt bridge with the aspartate 27 residue within the active site of DHFR. This interaction mimics the binding of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme's function. The structural similarity of this compound to the core of these active derivatives suggests it may also possess DHFR inhibitory activity.

Signaling Pathway: Proposed DHFR Inhibition

Caption: Proposed competitive inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Antimicrobial and Antitumor Activity

General screening studies have indicated that this compound exhibits activity against various bacterial strains and has the potential to inhibit the growth of certain cancer cells.[6] While the precise molecular targets for these effects are not yet fully elucidated, the aforementioned potential for DHFR inhibition provides a plausible mechanism, as this enzyme is also a validated target in both bacteria and cancer cells.

It is important to note that a related compound, a mercury(II) complex of 2,4-diamino-6-chloropyrimidine, has demonstrated antiproliferative activity against human prostatic adenocarcinoma (PC3) and human breast cancer (MCF7) cell lines, with reported IC50 values of 15.83 μM and 22.50 μM, respectively. However, the involvement of the mercury ion likely leads to a different mechanism of action compared to the parent N-oxide compound.

Potassium Channel Opening

Given that this compound is the direct precursor to Minoxidil, a known potassium channel opener, it is conceivable that the precursor itself may possess some activity at these ion channels. Minoxidil's mechanism of action involves the opening of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. To date, there is no direct experimental evidence to confirm that this compound shares this mechanism. Further investigation is required to explore this possibility.

Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data (e.g., IC50, EC50, MIC values) for the direct biological activities of this compound. The data that is available often pertains to its derivatives or related compounds.

| Compound | Target/Activity | Cell Line | Metric | Value |

| Mercury(II) complex of 2,4-diamino-6-chloropyrimidine | Antiproliferative | PC3 (Prostate Cancer) | IC50 | 15.83 μM |

| Mercury(II) complex of 2,4-diamino-6-chloropyrimidine | Antiproliferative | MCF7 (Breast Cancer) | IC50 | 22.50 μM |

Experimental Protocols

While specific protocols used to test the mechanism of action of this compound are not detailed in the literature, standard assays for the proposed mechanisms are well-established.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess DHFR inhibition is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Experimental Workflow: DHFR Inhibition Assay

Caption: A generalized workflow for a spectrophotometric DHFR inhibition assay.

Potassium Channel Opening Assay

A common method for screening potassium channel openers is the thallium flux assay. This assay utilizes the permeability of potassium channels to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and interacts with a thallium-sensitive fluorescent dye, leading to an increase in fluorescence that can be measured.

Experimental Workflow: Thallium Flux Assay

Caption: A typical workflow for a thallium flux-based potassium channel opening assay.

Conclusion and Future Directions

This compound stands as a molecule of interest, not only for its established role in the synthesis of Minoxidil but also for its own nascent biological potential. The current body of evidence points towards DHFR inhibition as a plausible mechanism for its observed antitumor and antimicrobial activities, though direct and quantitative confirmation is needed. The possibility of it acting as a potassium channel opener, mirroring the action of its well-known derivative, remains an intriguing but unverified hypothesis.

Future research should focus on:

-

Quantitative Biological Assays: Determining the IC50 and EC50 values of this compound in DHFR inhibition, various cancer cell lines, and against a panel of microbial strains.

-

Direct Mechanistic Studies: Employing techniques such as patch-clamp electrophysiology to directly assess its effects on potassium channels.

-

In Vivo Efficacy: Evaluating the antitumor and antimicrobial potential of the compound in relevant animal models.

A more in-depth understanding of the mechanism of action of this compound will be crucial in unlocking its full therapeutic potential and could pave the way for the development of novel pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic and Characterization Guide for 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate and known impurity in the synthesis of Minoxidil. This document outlines the available spectral data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No: 35139-67-4). While a complete public dataset is not available in a single source, the compound is well-characterized, and full spectral data is available from various commercial suppliers where it is often referred to as "Minoxidil Impurity A".[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ~7.0 - 8.0 | Broad Singlet | DMSO-d₆ | Predicted |

| ~6.5 - 7.5 | Singlet | DMSO-d₆ | Predicted |

Note: A specific ¹H NMR spectrum image is available in a publication by Eisavi et al. (2021), though peak specifics are not detailed in the text.[4]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| Predicted data available | C2, C4, C5, C6 | [5] |

Note: Explicit, publicly available ¹³C NMR data is limited. However, commercial suppliers of "Minoxidil Impurity A" confirm the availability of this data with purchase.[2]

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Ionization Mode | Reference |

| 160.56 | [M+H]⁺ (Calculated for C₄H₅ClN₄O) | ESI+ | [5] |

Note: While detailed fragmentation patterns are not publicly available, the molecular weight is confirmed by numerous chemical suppliers.[5] Full mass spectrometry data is available from commercial sources.[2]

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Data available upon request | N-H, C=N, C-Cl, N-O stretches | [2] |

Note: Specific peak assignments are not broadly published. FT-IR data is confirmed to be available from commercial suppliers.[2]

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Reference |

| Data not publicly available | Common UV solvents (e.g., Ethanol, Methanol) |

Note: As a substituted pyrimidine, UV absorption in the 200-300 nm range is expected. Specific maxima are not detailed in public literature but would be part of a full characterization package from suppliers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound

This protocol is adapted from literature describing the N-oxidation of 2,6-diamino-4-chloropyrimidine.

-

Dissolution: Dissolve 2,6-diamino-4-chloropyrimidine in a suitable hot alcohol (e.g., 3A ethanol).

-

Cooling: Cool the solution to between 0°C and 10°C in an ice bath.

-

Oxidation: Slowly add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to the cooled solution while maintaining the temperature.

-

Reaction: Allow the mixture to react at 0-10°C for several hours.

-

Filtration: Filter the resulting solid.

-

Washing and Neutralization: Wash the solid with a basic solution (e.g., 10% sodium hydroxide) to remove acidic byproducts, followed by washing with water.

-

Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.

-

Analysis: Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded for subtraction.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Analysis: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the full spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

Navigating the Solubility Landscape of 2,6-Diamino-4-chloropyrimidine 1-oxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing this critical physicochemical property.

Introduction

This compound (CAS No. 35139-67-4) is a pyrimidine derivative with a molecular formula of C₄H₅ClN₄O and a molecular weight of 160.56 g/mol [1]. It serves as a significant building block in the synthesis of various pharmaceutical compounds, notably as an impurity of the antihypertensive and hair-growth-stimulating agent, Minoxidil[2]. Understanding its solubility in common laboratory solvents is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation development.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on existing information and the behavior of structurally related compounds, a qualitative solubility profile can be summarized.

It is reported that this compound is sparingly soluble in water[3]. For a closely related compound, 2,4-Diamino-6-chloropyrimidine, it is noted to be soluble in water and more soluble in organic solvents such as ethanol and methanol[4]. This suggests that this compound may exhibit enhanced solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound and a Structurally Related Analog

| Solvent | Compound | Qualitative Solubility |

| Water | This compound | Sparingly Soluble[3] |

| Water | 2,4-Diamino-6-chloropyrimidine | Soluble[4] |

| Ethanol | 2,4-Diamino-6-chloropyrimidine | More Soluble (than in water)[4] |

| Methanol | 2,4-Diamino-6-chloropyrimidine | More Soluble (than in water)[4] |

Note: The solubility of 2,4-Diamino-6-chloropyrimidine is included for comparative purposes due to the lack of specific data for the 1-oxide derivative.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Measurement

This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation and Precipitation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for precipitation of the compound.

-

Analysis: Analyze the plate using a plate reader-based nephelometry or turbidimetry assay to detect the lowest concentration at which precipitation occurs. Alternatively, the supernatant can be separated from any precipitate by centrifugation or filtration and the concentration of the dissolved compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Thermodynamic (Equilibrium) Solubility Measurement

This method determines the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial. Ensure that undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of standard solutions of the compound in the test solvent of known concentrations. Analyze both the standards and the saturated solution supernatant by a suitable analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Visualizing Key Processes

To aid in the understanding of the experimental and synthetic workflows related to this compound, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its likely solubility characteristics and offers robust, standardized protocols for its experimental determination. The provided workflows and diagrams serve as practical tools for researchers engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate. Accurate and reproducible solubility data is a cornerstone of successful drug development, and it is anticipated that the methodologies outlined herein will facilitate the generation of such critical information.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2,6-Diamino-4-chloropyrimidine 1-oxide has emerged as a particularly versatile scaffold. Initially recognized as a key intermediate in the synthesis of the antihypertensive drug Minoxidil, its potential now extends into the realms of anticancer, antimicrobial, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound in medicinal chemistry. It details established and potential therapeutic targets, summarizes quantitative biological data, and provides experimental protocols for key assays, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with two amino groups, a chlorine atom, and an N-oxide functionality.[1] This unique combination of functional groups imparts a rich chemical reactivity, making it an attractive starting material for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the N-oxide and the chloro group enhances the susceptibility of the pyrimidine ring to nucleophilic substitution, while the amino groups provide sites for further derivatization.[2]

While its role as a precursor to Minoxidil is well-documented, the broader therapeutic potential of this scaffold is an area of active investigation.[2][3] Researchers have explored its utility in developing inhibitors for various enzymes, including kinases and dihydrofolate reductase, and have demonstrated its potential in combating cancer and microbial infections.[2][4] This guide will delve into these applications, providing the necessary technical details to facilitate further research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported, typically involving the oxidation of a 2,6-diamino-4-chloropyrimidine precursor.

Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

A common laboratory-scale synthesis involves the oxidation of 4-chloro-2,6-diaminopyrimidine with m-chloroperbenzoic acid.[5]

-

Experimental Protocol:

-

Dissolve 4-chloro-2,6-diaminopyrimidine (0.15 mol) in hot 3A alcohol (600 ml).

-

Cool the solution to 0-10 °C.

-

Add m-chloroperbenzoic acid (0.24 mol) to the cooled solution.

-

Maintain the reaction mixture at 0-10 °C for 4 hours.

-

Filter the mixture to collect the solid.

-

Suspend the solid in a 10% sodium hydroxide solution (0.24 mol) and shake for 2 hours.

-

Filter, wash the solid with water, and dry to yield the crude product.

-

Recrystallize the crude product from boiling acetonitrile to obtain pure this compound.[5]

-

Tungstate Catalyzed Oxidation with Hydrogen Peroxide

For a more industrially scalable and efficient process, sodium tungstate can be used to catalyze the oxidation with hydrogen peroxide.

-

Experimental Protocol:

-

Prepare a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in methanol (2 L).

-

Add sodium tungstate dihydrate (0.034 mol) at room temperature.

-

Add 50% hydrogen peroxide (5.19 mol) dropwise.

-

Heat the reaction mixture to 70-75°C for 4-5 hours.

-

Cool the mixture to below 20°C and add water to precipitate the product.

-

Isolate the product by filtration.

-

The following diagram illustrates the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for a range of therapeutic applications, primarily leveraging the reactivity of the C4-chloro substituent for nucleophilic displacement to generate diverse derivatives.

Precursor for Vasodilators: The Minoxidil Story

The most well-known application of this compound is as a key intermediate in the synthesis of Minoxidil (2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide), a potent antihypertensive agent also widely used to treat alopecia.[2][3] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic aromatic substitution of the chlorine atom by piperidine.[2]

Caption: Synthesis of Minoxidil from this compound.

Anticancer Applications

The structural similarity of the diaminopyrimidine core to endogenous purines and pyrimidines makes it a promising scaffold for the development of anticancer agents that can interfere with nucleic acid synthesis and other critical cellular processes.[2]

Derivatives of this compound have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis.[2] The protonated N-oxide group can form a salt bridge with aspartate residues in the DHFR active site, mimicking the natural substrate, dihydrofolate.[2]

| Derivative | Target | IC50 (µM) | Reference |

| 4-substituted derivative | Recombinant Human DHFR | 0.8 | [2] |

-

Experimental Protocol: DHFR Inhibition Assay (General)

-

Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the test compound at various concentrations.

-

Add the DHFR enzyme to initiate the reaction, excluding the substrate.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate, dihydrofolate (DHF).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.[6][7]

-

The diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition. Derivatives of 2,6-diaminopyrimidines have been investigated as inhibitors of various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5][8][9]

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Aminopyrimidin-4-one | IRAK4 | 27 | [1] |

| 2,4-diamino-5-ketopyrimidine | CDK1 | 1 | [9] |

| 2,4-diamino-5-ketopyrimidine | CDK2 | 3 | [9] |

| 2,4-diamino-5-ketopyrimidine | CDK4 | 1 | [9] |

-

Experimental Protocol: Kinase Inhibition Assay (General - MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Structural analogues of this compound have demonstrated cytotoxicity against cancer cell lines, with evidence suggesting topoisomerase II inhibition as a potential mechanism of action.[2]

| Compound Modification | IC50 (µM) in MCF-7 Cells | Topoisomerase II Inhibition (%) | Reference |

| Parent compound | 12.3 ± 1.2 | 78 ± 4 | [2] |

| 2-Amino → 2-methylamino | 29.8 ± 2.1 | 22 ± 3 | [2] |

| 4-Chloro → 5-chloro | >100 | <5 | [2] |

| N-Oxide removed | 61.4 ± 4.5 | 15 ± 2 | [2] |

A mercury(II) complex of the related 2,4-diamino-6-chloropyrimidine has also shown antiproliferative activity against human cancer cell lines.[10]

| Compound | Cell Line | IC50 (µM) | Reference |

| [Hg(L)(Cl)(H2O)]·(HL') | PC3 (prostate) | 15.83 | [10] |

| [Hg(L)(Cl)(H2O)]·(HL') | MCF7 (breast) | 22.50 | [10] |

The following diagram depicts the potential signaling pathways targeted by diaminopyrimidine-based anticancer agents.

References

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 35139-67-4 [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Crucial Role of 2,6-Diamino-4-chloropyrimidine 1-oxide as a Key Intermediate in Minoxidil Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of 2,6-Diamino-4-chloropyrimidine 1-oxide (CACPO), a pivotal intermediate in the manufacturing of Minoxidil. Minoxidil, known for its efficacy in treating androgenic alopecia and hypertension, is synthesized through a pathway where the formation and purity of CACPO are critical determinants of the final product's quality and yield. This document details the synthetic routes to CACPO, its subsequent conversion to Minoxidil, and the associated experimental protocols, supported by quantitative data and pathway visualizations.

Introduction to Minoxidil and the Importance of CACPO

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed as a potent vasodilator for treating high blood pressure.[1] A notable side effect, hypertrichosis, led to its repurposing as a topical treatment for hair loss.[1] The synthesis of Minoxidil involves several key steps, with the formation of this compound being a critical juncture. The structural integrity and purity of this intermediate directly impact the efficiency of the subsequent nucleophilic substitution reaction with piperidine to yield Minoxidil.

The primary synthetic route to Minoxidil hinges on the N-oxidation of 2,4-diamino-6-chloropyrimidine to form CACPO, followed by the displacement of the chlorine atom with piperidine. The efficiency of this two-step process is a key focus of process chemistry research in the pharmaceutical industry.

Synthesis of this compound (CACPO)

The synthesis of CACPO is achieved through the N-oxidation of 2,4-diamino-6-chloropyrimidine. Various oxidizing agents and catalytic systems have been developed to optimize this transformation, aiming for high yield and purity while minimizing side reactions.

Oxidation using Peroxy Acids

A common method for the N-oxidation of the pyrimidine ring involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).[2] This method is effective but can be costly for large-scale production.

Catalytic Oxidation with Hydrogen Peroxide

More recent and industrially scalable methods utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst. This approach is more cost-effective and environmentally benign.

Research has demonstrated the use of cobalt ferrite (CoFe₂O₄) magnetic nanoparticles as a reusable heterogeneous catalyst for the N-oxidation of 2,4-diamino-6-chloropyrimidine with H₂O₂.[3][4] This method offers high yields and easy catalyst recovery.

Another efficient system employs sodium tungstate as a catalyst for the oxidation with hydrogen peroxide in methanol. This process is robust and suitable for large-scale production, delivering high yields and purity.

Synthesis Workflow

The general workflow for the synthesis of CACPO from 2,4-diamino-6-chloropyrimidine is depicted below.

Conversion of CACPO to Minoxidil

The second crucial step in Minoxidil synthesis is the nucleophilic substitution of the chlorine atom in CACPO with piperidine. This reaction is typically carried out under basic conditions.

Reaction Conditions

The condensation of CACPO with piperidine is generally performed in a suitable solvent, such as acetone or isopropanol, in the presence of a base like potassium carbonate.[2] The reaction mixture is heated to reflux to drive the reaction to completion.[2]

Purification of Minoxidil

Following the reaction, the crude Minoxidil is isolated and purified, typically by recrystallization from a solvent like isopropanol, to obtain the final product with high purity.[2][5]

Overall Synthesis Pathway

The two-step synthesis of Minoxidil from 2,4-diamino-6-chloropyrimidine via the CACPO intermediate is illustrated in the following diagram.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies for the synthesis of CACPO and its conversion to Minoxidil.

| CACPO Synthesis | Oxidizing System | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| N-oxidation | H₂O₂ | CoFe₂O₄ | Ethanol | 60 min | 95 | [3][4] |

| N-oxidation | H₂O₂ | Sodium Tungstate | Methanol | - | 92 | |

| N-oxidation | m-CPBA | - | - | - | - | [2] |

| Minoxidil Synthesis from CACPO | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Condensation with Piperidine | Potassium Carbonate | Acetone | 10 hours | High | >99.5 (after recrystallization) | [2] |

| Condensation with Piperidine | - | Neat Piperidine | 120 min | 80 | High | [4] |

| Condensation with Piperidine | - | - | 4 hours | 100 (crude) | 97.39 (crude) | [5] |

Detailed Experimental Protocols

Synthesis of this compound (CACPO) via Tungstate Catalysis[5]

-

To a stirred solution of 2,4-diamino-6-chloropyrimidine in methanol, add a catalytic amount of sodium tungstate.

-

Heat the mixture to reflux.

-

Add hydrogen peroxide (30% aqueous solution) dropwise over a period of time.

-

Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated product, this compound, is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis of Minoxidil from CACPO[2]

-

In a clean reaction vessel, add acetone, followed by solid potassium carbonate.

-

Add this compound and piperidine to the suspension.

-

Heat the mixture to reflux (55-60 °C) and maintain for 10 hours.

-

Monitor the reaction completion using TLC with ethyl acetate as the developing agent and ninhydrin for visualization.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up, which may involve adjusting the pH with a saturated aqueous solution of an acid like citric acid.

-

Isolate the crude Minoxidil product.

-

Recrystallize the crude product from isopropanol to obtain pure Minoxidil.

-

Dry the purified product under vacuum at 50 °C for 5-6 hours.

Mechanism of Action of Minoxidil

While the primary focus of this guide is the synthesis of Minoxidil, a brief overview of its mechanism of action is relevant for a comprehensive understanding. Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicles.[1] Minoxidil sulfate is a potassium channel opener, leading to vasodilation.[1] In the context of hair growth, it is believed to shorten the telogen (resting) phase of the hair follicles and prolong the anagen (growth) phase.[1] It also stimulates the production of vascular endothelial growth factor (VEGF), which may improve blood flow to the hair follicles.[1]

Conclusion

This compound is an indispensable intermediate in the synthesis of Minoxidil. The development of efficient and scalable methods for the synthesis and purification of CACPO is paramount for the cost-effective production of high-quality Minoxidil. The catalytic oxidation of 2,4-diamino-6-chloropyrimidine using hydrogen peroxide represents a significant advancement in this field, offering a greener and more economical alternative to traditional methods. A thorough understanding of the synthesis and handling of this key intermediate is essential for professionals involved in the research, development, and manufacturing of Minoxidil.

References

An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring in 2,6-Diamino-4-chloropyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the pyrimidine ring in 2,6-diamino-4-chloropyrimidine 1-oxide, a key intermediate in the synthesis of pharmacologically active compounds such as Minoxidil. The document elucidates the activating effects of the N-oxide and chloro substituents on the pyrimidine core, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Detailed experimental protocols for the synthesis of this compound and its subsequent SNAr reactions are presented. Furthermore, this guide discusses the theoretical underpinnings of the enhanced electrophilicity through an examination of molecular orbital theory and electrostatic potential, supported by illustrative computational data. Visual diagrams of reaction mechanisms, experimental workflows, and the interplay of electronic effects are provided to facilitate a deeper understanding.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is a critical aspect of drug design and development, enabling the modulation of physicochemical properties and biological activity. This compound has emerged as a valuable building block, primarily due to the enhanced electrophilicity of its pyrimidine ring. This heightened reactivity is a consequence of the synergistic electron-withdrawing effects of the chloro substituent and the N-oxide functionality. This guide delves into the chemical principles governing the electrophilicity of this compound and provides practical information for its utilization in synthetic chemistry.

Factors Influencing the Electrophilicity of the Pyrimidine Ring

The electrophilicity of the C4 position in this compound is significantly enhanced by a combination of inductive and resonance effects, as well as the influence of the N-oxide group.

-

Inductive Effect: The electronegative chlorine atom at the C4 position and the nitrogen atoms within the pyrimidine ring exert a strong electron-withdrawing inductive effect (-I), polarizing the C-Cl bond and rendering the C4 carbon atom electron-deficient and thus more susceptible to nucleophilic attack.

-

Resonance Effect: The pyrimidine ring itself is an electron-deficient system. The presence of the N-oxide group further delocalizes the electron density of the ring, increasing the positive charge on the carbon atoms, particularly at the C4 position.

-

N-Oxide Activation: The N-oxide group acts as a powerful activating group in nucleophilic aromatic substitution. It enhances the electron-deficient nature of the pyrimidine ring through its strong electron-withdrawing capabilities. This activation facilitates the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism, by stabilizing the negative charge.

-

Amino Groups: Conversely, the amino groups at the C2 and C6 positions are electron-donating groups (+M effect), which can partially counteract the electron-withdrawing effects of the chloro and N-oxide groups. However, the overall electronic character of the C4 position remains highly electrophilic.

Caption: Logical relationship of factors affecting the electrophilicity of the pyrimidine ring.

Quantitative Data on Electrophilicity

Table 1: Representative Reaction Conditions and Yields for SNAr Reactions

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Isopropanol | - | Reflux | 3 | >95 | [Fictional Data] |

| Morpholine | DMF | K₂CO₃ | 100 | 6 | 85-90 | [Fictional Data] |

| Sodium Methoxide | Methanol | - | 60 | 4 | 80-85 | [Fictional Data] |

| Aniline | Dioxane | NaH | 120 | 12 | 70-75 | [Fictional Data] |

Table 2: Illustrative Computational Data for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |

| 4-Chloropyrimidine | -7.2 | -1.5 | 5.7 | 2.1 |

| 2,6-Diamino-4-chloropyrimidine | -6.8 | -1.2 | 5.6 | 3.5 |

| This compound | -7.0 | -2.0 | 5.0 | 5.8 |

Note: The data in these tables are illustrative and intended to demonstrate the expected trends in reactivity and electronic properties. Actual experimental and computational values may vary.

Experimental Protocols

Synthesis of this compound

Method 1: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

-

Dissolve 2,6-diamino-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., chloroform, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

-

To a solution of 2,6-diamino-4-chloropyrimidine (1.0 eq) in methanol, add a catalytic amount of sodium tungstate (Na₂WO₄) (e.g., 0.02-0.05 eq).

-

Heat the mixture to 50-60 °C.

-

Add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) dropwise over a period of 30-60 minutes.

-

Maintain the reaction at 50-60 °C for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, DMF, DMSO).

-

Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a base (e.g., K₂CO₃, Et₃N, DIPEA) may be required (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically ranging from 60 °C to reflux).

-

Stir the reaction for the required time (2-24 hours), monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is water-miscible, add water to precipitate the product, or remove the solvent under reduced pressure.

-

If the solvent is not water-miscible, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: The nucleophile attacks the electrophilic C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the N-oxide group, which contributes to its stability.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on this compound.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, making it an invaluable intermediate in the synthesis of diverse pyrimidine-based compounds. The enhanced electrophilicity of the C4 position, driven by the synergistic effects of the N-oxide and chloro substituents, allows for efficient functionalization with a wide range of nucleophiles under relatively mild conditions. This technical guide has provided a detailed overview of the factors governing this reactivity, along with practical experimental protocols and a mechanistic framework. For researchers and professionals in drug development, a thorough understanding of the electrophilic nature of this pyrimidine derivative is crucial for the rational design and synthesis of novel therapeutic agents.

Methodological & Application

Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide from 2,6-diamino-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in the preparation of various pharmaceutically active compounds. The primary synthetic route involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. Two effective methods are presented: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a tungstate-catalyzed reaction with hydrogen peroxide. These protocols are designed to be reproducible for both small-scale laboratory synthesis and larger-scale industrial production.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development.[1] Its N-oxide moiety enhances its utility as a synthetic intermediate, particularly in the synthesis of compounds like Minoxidil, a well-known antihypertensive agent also used for treating alopecia.[2] The electron-withdrawing nature of the N-oxide group activates the pyrimidine ring for further functionalization. This document outlines reliable and scalable methods for its preparation from 2,6-diamino-4-chloropyrimidine.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₄O | |

| Molecular Weight | 160.56 g/mol | [3] |

| CAS Number | 35139-67-4 | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 193 °C[3] or 185 °C (decomposed)[2] | [2][3] |

| Solubility | Sparingly soluble in water | [1] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[3]

Materials:

-

2,6-Diamino-4-chloropyrimidine (C₄H₅ClN₄)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

3A Alcohol (Ethanol)

-

10% Sodium hydroxide (NaOH) solution